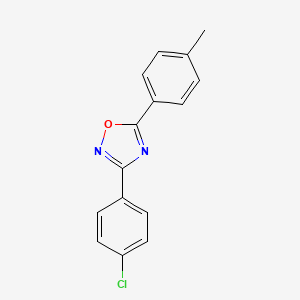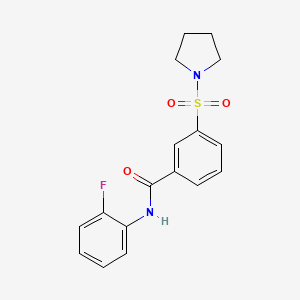![molecular formula C28H18N2O4 B5810949 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)
2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BPT-1, is a novel synthetic compound with potential applications in scientific research. This compound belongs to the family of phenanthroline derivatives, which have been extensively studied for their biological and pharmacological activities. BPT-1 has been shown to exhibit promising properties as a DNA-binding agent, making it a valuable tool for studying DNA-protein interactions and other related processes.
Mecanismo De Acción
The mechanism of action of 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves its ability to bind to DNA and form stable complexes with the nucleic acid. This interaction can affect the structure and function of DNA, leading to changes in gene expression and other cellular processes. This compound has been shown to preferentially bind to certain regions of DNA, such as the minor groove, which can affect its selectivity and specificity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific system and conditions being studied. Some of the reported effects of this compound include inhibition of DNA replication and transcription, induction of DNA damage and apoptosis, and modulation of gene expression. These effects can be both beneficial and detrimental, depending on the context and intended application of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its ability to selectively bind to DNA and form stable complexes, making it a valuable tool for studying DNA-protein interactions and related processes. This compound also exhibits high binding affinity and specificity, which can improve the accuracy and reliability of experimental results. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research involving 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One area of interest is the development of new drugs and therapies based on the structure and properties of this compound. Another direction is the investigation of the mechanisms of action of this compound and related compounds, which could lead to new insights into DNA-protein interactions and other cellular processes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in various experimental systems and potential clinical applications.
Métodos De Síntesis
The synthesis of 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 2-methylphenylamine with 2,6-diformyl-4-methylphenol to produce 2,7-bis(2-methylphenyl)benzene-1,6-diol. This intermediate is then reacted with 1,10-phenanthroline-5,6-dione in the presence of a catalyst to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and skilled laboratory techniques.
Aplicaciones Científicas De Investigación
2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has potential applications in a wide range of scientific research fields, including biochemistry, molecular biology, and pharmacology. One of the primary uses of this compound is as a DNA-binding agent, which allows researchers to study DNA-protein interactions and other related processes. This compound can also be used to investigate the mechanisms of action of other compounds that interact with DNA, as well as to develop new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
6,13-bis(2-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c1-15-7-3-5-9-21(15)29-25(31)17-11-13-19-24-20(14-12-18(23(17)24)26(29)32)28(34)30(27(19)33)22-10-6-4-8-16(22)2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYLLZBDYDHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)

![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)

![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)

![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)